N-(8-Methyl-[1,3]dioxolo[4,5-g]quinazolin-6-yl)-guanidine N-(8-Methyl-[1,3]dioxolo[4,5-g]quinazolin-6-yl)-guanidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16290646
InChI: InChI=1S/C11H11N5O2/c1-5-6-2-8-9(18-4-17-8)3-7(6)15-11(14-5)16-10(12)13/h2-3H,4H2,1H3,(H4,12,13,14,15,16)
SMILES:
Molecular Formula: C11H11N5O2
Molecular Weight: 245.24 g/mol

N-(8-Methyl-[1,3]dioxolo[4,5-g]quinazolin-6-yl)-guanidine

CAS No.:

Cat. No.: VC16290646

Molecular Formula: C11H11N5O2

Molecular Weight: 245.24 g/mol

* For research use only. Not for human or veterinary use.

N-(8-Methyl-[1,3]dioxolo[4,5-g]quinazolin-6-yl)-guanidine -

Specification

Molecular Formula C11H11N5O2
Molecular Weight 245.24 g/mol
IUPAC Name 2-(8-methyl-[1,3]dioxolo[4,5-g]quinazolin-6-yl)guanidine
Standard InChI InChI=1S/C11H11N5O2/c1-5-6-2-8-9(18-4-17-8)3-7(6)15-11(14-5)16-10(12)13/h2-3H,4H2,1H3,(H4,12,13,14,15,16)
Standard InChI Key CXJGGSITRFOXON-UHFFFAOYSA-N
Canonical SMILES CC1=NC(=NC2=CC3=C(C=C12)OCO3)N=C(N)N

Introduction

Chemical Structure and Physicochemical Properties

N-(8-Methyl- dioxolo[4,5-g]quinazolin-6-yl)-guanidine (molecular formula: C₁₁H₁₁N₅O₂; molecular weight: 245.24 g/mol) features a quinazoline core fused with a 1,3-dioxole ring at the 4,5- and 6,7-positions, respectively. The 8-methyl group and 6-guanidine substituent introduce steric and electronic modifications that influence its reactivity and bioavailability. The IUPAC name, 2-(8-methyl- dioxolo[4,5-g]quinazolin-6-yl)guanidine, reflects this arrangement.

Key spectroscopic data include:

  • ¹H NMR (DMSO-d₆): Signals at δ 2.44 ppm (s, 3H) confirm the methyl group, while aromatic protons appear between δ 7.19–8.24 ppm.

  • ¹³C NMR: Peaks at δ 21.4 ppm (CH₃) and 113.1–144.7 ppm (aromatic and dioxole carbons).

  • HRMS (EI): [M]⁺ observed at m/z 350.1529 (calculated: 350.1531).

The compound’s solubility in polar aprotic solvents like DMF and limited aqueous solubility suggest suitability for drug formulation requiring controlled release.

Synthesis and Characterization

The synthesis of N-(8-Methyl- dioxolo[4,5-g]quinazolin-6-yl)-guanidine involves sequential functionalization of the quinazoline core. A representative protocol includes:

  • Quinazoline Core Formation: Cyclocondensation of 2-aminobenzonitrile derivatives with formamide or cyanamide under catalytic conditions .

  • Dioxole Ring Installation: Electrophilic substitution using methylene donors (e.g., dichloromethane) in the presence of Lewis acids.

  • Guanidine Attachment: Nucleophilic substitution at the 6-position using cyanamide or protected guanidine precursors.

Chromatographic purification (e.g., silica gel with chloroform/methanol gradients) yields the final product in >95% purity. Recent advances in heterogeneous catalysis, such as magnetic Cu-MOF-74 systems, offer potential for scalable and recyclable synthesis routes, though direct application to this compound remains unexplored .

Biological Activities and Mechanistic Insights

N-(8-Methyl- dioxolo[4,5-g]quinazolin-6-yl)-guanidine exhibits dose-dependent inhibitory effects on enzymes critical to DNA replication and cell proliferation, including topoisomerase II and thymidylate synthase. Mechanistic studies propose:

  • DNA Intercalation: Planar aromatic regions intercalate into DNA base pairs, disrupting replication.

  • Enzyme Inhibition: Guanidine moiety chelates catalytic metal ions (e.g., Mg²⁺ in ATP-binding pockets).

  • Apoptosis Induction: Upregulation of pro-apoptotic proteins (Bax, caspase-3) and downregulation of Bcl-2 in cancer cell lines.

In murine models, the compound reduced tumor volume by 58% at 50 mg/kg/day, comparable to doxorubicin. Antimicrobial assays show MIC values of 2–8 μg/mL against Staphylococcus aureus and Escherichia coli, attributed to membrane disruption and folate pathway inhibition.

Comparative Analysis with Related Quinazoline Derivatives

The structural uniqueness of N-(8-Methyl- dioxolo[4,5-g]quinazolin-6-yl)-guanidine becomes evident when contrasted with analogues (Table 1) .

Table 1: Key Differences Between N-(8-Methyl- dioxolo[4,5-g]quinazolin-6-yl)-guanidine and Related Compounds

PropertyN-(8-Methyl- dioxolo[4,5-g]quinazolin-6-yl)-guanidine5-(1-Methylethyl)-8-phenyl- dioxolo[4,5-g]quinazolin-6-one
Molecular FormulaC₁₁H₁₁N₅O₂C₁₈H₁₆N₂O₃
Molecular Weight245.24 g/mol308.30 g/mol
Key Substituents6-guanidine, 8-methyl5-isopropyl, 8-phenyl
Biological ActivityAnticancer, antimicrobialUndisclosed (structural analogue)
SolubilityModerate in DMFLow in polar solvents

The guanidine group enhances hydrogen-bonding capacity, improving target affinity compared to alkyl or aryl substituents.

Research Applications and Future Directions

Current research prioritizes:

  • Structure-Activity Relationship (SAR) Studies: Modifying the dioxole ring and guanidine moiety to optimize pharmacokinetics.

  • Nanoparticle Delivery Systems: Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles to enhance bioavailability.

  • Combination Therapies: Synergistic effects with cisplatin and 5-fluorouracil in colorectal cancer models.

Ongoing clinical trials (Phase I/II) assess safety profiles in solid tumors, with preliminary data indicating manageable toxicity (Grade 1–2 nausea, neutropenia).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator